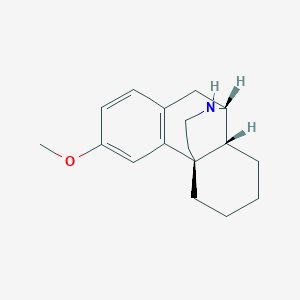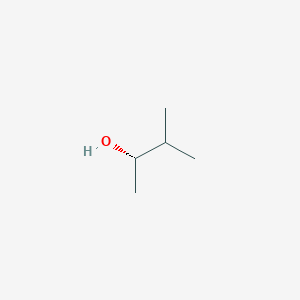
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 6-methoxy-1-tetralone. One common method is the catalytic hydrogenation of 6-methoxy-1-tetralone using a palladium catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Reagents such as bromine or nitric acid can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of 6-methoxy-1-tetralone or 6-methoxy-1,2-naphthoquinone.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Formation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol or 6-nitro-1,2,3,4-tetrahydronaphthalen-2-ol.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential neuroprotective effects may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 6-Methoxy-1-tetralone
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-2-phenylquinolin-4-ol
Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. Compared to 6-Methoxy-1-tetralone, it has an additional hydroxyl group, making it more reactive in certain chemical reactions. Its structural similarity to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and 6-Methoxy-2-phenylquinolin-4-ol allows for comparative studies in terms of biological activity and therapeutic potential .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYTZERMKCBGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516276 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-87-6 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















